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Compound of Interest

Compound Name: 4-Bromo-2-chlorobenzoyl chloride

CAS No.: 21900-55-0

Cat. No.: B2457893 Get Quote

Executive Summary
4-Bromo-2-chlorobenzoyl chloride (CAS: 39110-38-6) is a critical electrophilic building block

employed in the synthesis of amide-based pharmaceuticals and agrochemicals. Its high

reactivity, driven by the acyl chloride moiety, necessitates precise spectroscopic

characterization to distinguish it from its hydrolysis product, 4-bromo-2-chlorobenzoic acid.

This guide provides a definitive technical analysis of the compound's spectroscopic signature,

integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).[1] It focuses on the 1,2,4-trisubstituted aromatic system and the diagnostic

shifts associated with the acid chloride functional group.
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[7][8][9][10]
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Property Data

IUPAC Name 4-Bromo-2-chlorobenzoyl chloride

CAS Number 39110-38-6

Molecular Formula

Molecular Weight 253.91 g/mol

Physical State
Low-melting solid or semi-solid (white to off-

white)

Boiling Point
~135–140 °C (at reduced pressure, e.g., 15

mmHg)

Solubility
Soluble in DCM, THF, Toluene; Reacts with

Water/Alcohols

Synthesis & Fragmentation Pathways
Understanding the synthesis is vital for interpreting impurity peaks (e.g., residual thionyl

chloride or unreacted acid). The compound is typically generated by chlorinating 4-bromo-2-

chlorobenzoic acid.

Reaction & Fragmentation Workflow
The following diagram illustrates the synthesis from the parent acid and the primary mass

spectrometry fragmentation pathways used for identification.
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Figure 1: Synthesis route and downstream Mass Spec fragmentation logic.
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Spectroscopic Analysis
Mass Spectrometry (MS)
The mass spectrum of this compound is dominated by the complex isotope patterns arising

from the presence of one bromine and two chlorine atoms (one aryl, one acyl).

Molecular Ion (

): The parent ion cluster appears around m/z 252.

Isotope Pattern:

(approx 1:1)

(approx 3:1, two atoms)

This results in a characteristic "tetrad" or broad cluster at m/z 252, 254, 256, and 258.

Base Peak (Diagnostic): The loss of the acyl chlorine is the most favorable pathway,

generating the acylium ion. This removes one Cl isotope contribution, simplifying the pattern

to a Br+Cl system.

Fragment Ion m/z (approx) Interpretation

252, 254, 256 Molecular Ion (Cluster)

217, 219, 221
Acylium Ion (Base Peak). Loss

of acyl Cl.

189, 191, 193
Aryl cation (Loss of CO from

acylium).

Infrared Spectroscopy (IR)
IR is the fastest method to verify conversion from acid to acid chloride.

Carbonyl Stretch (

): The acid chloride carbonyl appears at a significantly higher wavenumber (~1770–1790 cm
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) compared to the carboxylic acid dimer (~1680–1700 cm

).

Purity Check: A broad band at 2500–3300 cm

indicates hydrolysis (presence of O-H from the carboxylic acid). A pure sample should show
no absorption in this region.

Functional Group
Wavenumber (cm

)
Diagnostic Note

C=O (Acyl Chloride) 1775 ± 10 Sharp, strong. Key identifier.

C=C (Aromatic) 1580, 1470 Medium intensity.

C-Cl / C-Br 600–800 Fingerprint region.

Nuclear Magnetic Resonance (NMR)

H NMR (Proton)
The molecule possesses a 1,2,4-trisubstituted aromatic ring. The chemical shifts are influenced

by the electron-withdrawing nature of the acyl chloride (

), the chloro group at position 2, and the bromo group at position 4.

Solvent:

(Must be anhydrous to prevent hydrolysis in the tube).

System: ABC or ABX system.
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Proton Position
Shift (

ppm)
Multiplicity

Coupling (

Hz)

H-6 Ortho to COCl 7.75 – 7.85 Doublet (d)

H-3 Meta to COCl 7.60 – 7.65 Doublet (d)

H-5 Para to COCl 7.45 – 7.55 dd

Note: The H-6 proton is deshielded by the carbonyl cone, but the effect is modulated by the

steric twist caused by the 2-chloro substituent.

C NMR (Carbon)
Carbonyl (

): The most deshielded peak, typically around 164–167 ppm.

Aromatic Region: Six unique signals between 120–140 ppm.

C-Cl (C2): ~134 ppm

C-Br (C4): ~128 ppm[2]

Ipso (C1): ~132 ppm

Quality Control: Acid vs. Chloride
Distinguishing the active acid chloride from the hydrolyzed acid is the most common analytical

challenge.
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Figure 2: Rapid QC decision tree using IR spectroscopy.

Experimental Protocols
Protocol 1: NMR Sample Preparation

Objective: Obtain a proton spectrum without hydrolyzing the sample.

Reagents:

(stored over molecular sieves), dry NMR tube.

Flush the NMR tube with dry nitrogen or argon.

Dissolve ~10 mg of 4-Bromo-2-chlorobenzoyl chloride in 0.6 mL of dry

.

Critical: Run the spectrum immediately. Appearance of a broad singlet at ~10-12 ppm

indicates formation of the carboxylic acid proton (
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).

Protocol 2: IR Analysis (ATR Method)
Ensure the ATR crystal (Diamond or ZnSe) is completely dry and free of cleaning solvent

residues (methanol/isopropanol).

Place a small amount of solid analyte on the crystal.[1]

Apply pressure and scan immediately.

Cleaning: Wipe with dry tissue first, then ethanol. Avoid water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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